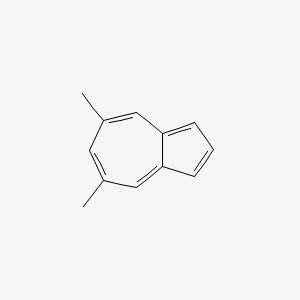
Azulene, 5,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azulene, 5,7-dimethyl- is an aromatic hydrocarbon with the molecular formula C12H12. It is a derivative of azulene, which is known for its deep blue color. Azulene itself is an isomer of naphthalene, but unlike the colorless naphthalene, azulene exhibits a striking blue hue due to its unique electronic structure
準備方法
Synthetic Routes and Reaction Conditions
Azulene, 5,7-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, 2H-cyclohepta[b]furan-2-ones can be used as starting materials. These compounds undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product formation.
Industrial Production Methods
While detailed industrial production methods for Azulene, 5,7-dimethyl- are not extensively documented, the general principles of azulene synthesis can be applied. Industrial production would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Azulene, 5,7-dimethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to its aromatic nature, azulene derivatives can undergo electrophilic substitution reactions.
Cycloaddition: Azulenequinones can participate in thermal cycloaddition reactions with cyclic 4π systems, leading to the formation of cycloadducts.
Common Reagents and Conditions
Common reagents used in the reactions of azulene derivatives include olefins, active methylenes, enamines, and silyl enol ethers. Reaction conditions often involve specific catalysts and controlled temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various cycloadducts, while electrophilic substitution can introduce different substituents onto the azulene ring .
科学的研究の応用
Azulene, 5,7-dimethyl- and its derivatives have found applications in several scientific fields:
作用機序
The mechanism of action of azulene derivatives involves complex interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, azulene derivatives may exert their effects through photodynamic mechanisms, relying on light activation to produce reactive oxygen species that can target microbial cells .
類似化合物との比較
Azulene, 5,7-dimethyl- can be compared with other azulene derivatives such as guaiazulene and chamazulene. These compounds share the azulene skeleton but differ in their substituents and specific properties . For instance:
Guaiazulene: Known for its anti-inflammatory and antimicrobial properties.
Chamazulene: Found in chamomile oil and used for its soothing effects.
These derivatives highlight the versatility of the azulene structure and its potential for various applications.
特性
CAS番号 |
56594-76-4 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC名 |
5,7-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-6-10(2)8-12-5-3-4-11(12)7-9/h3-8H,1-2H3 |
InChIキー |
UOMIRMOUTXPRSR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=CC=CC2=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



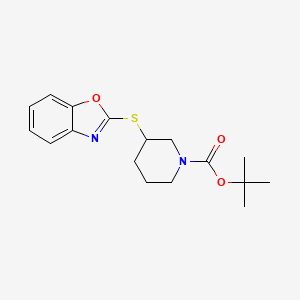


![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)

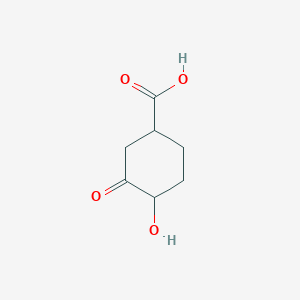
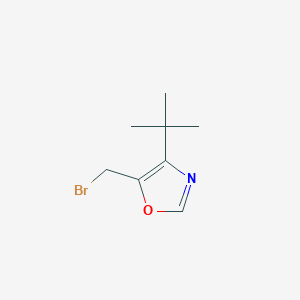


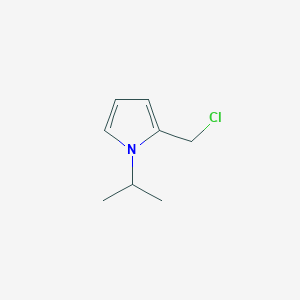
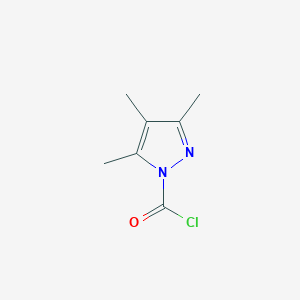
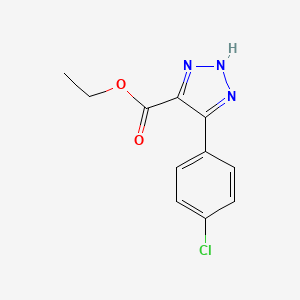
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)
